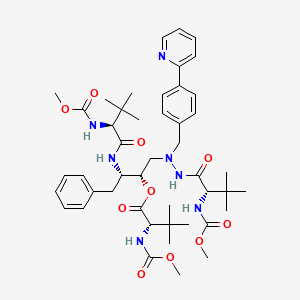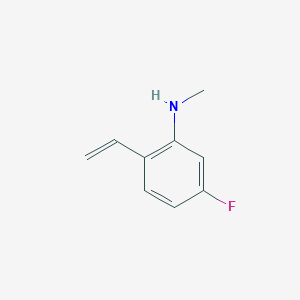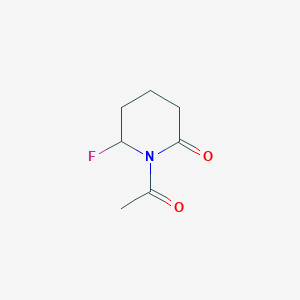
N-Lactoyl-Tryptophan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Lactoyl-Tryptophan is a derivative of the essential amino acid tryptophan. It belongs to the class of N-acyl-alpha amino acids and has been identified in various metabolomic studies. This compound has garnered interest due to its potential roles in metabolic processes and its association with conditions such as low bone mineral density and cold acclimatization .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Lactoyl-Tryptophan typically involves the reaction of tryptophan with lactic acid under specific conditions. The process can be carried out through chemical synthesis or enzymatic methods. Chemical synthesis often involves the use of coupling reagents to facilitate the formation of the amide bond between the carboxyl group of lactic acid and the amino group of tryptophan .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. similar to other amino acid derivatives, it is likely that large-scale production would involve optimized fermentation processes using genetically engineered microorganisms capable of producing high yields of the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
N-Lactoyl-Tryptophan can undergo various chemical reactions, including:
Oxidation: This reaction can modify the indole ring of the tryptophan moiety.
Reduction: Reduction reactions can affect the carbonyl group in the lactoyl moiety.
Substitution: Substitution reactions can occur at the indole ring or the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of oxindole derivatives, while reduction of the carbonyl group can yield hydroxy derivatives .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a model compound for studying amide bond formation and peptide synthesis.
Biology: It has been associated with metabolic processes, including cold acclimatization and bone mineral density regulation
Mecanismo De Acción
The mechanism of action of N-Lactoyl-Tryptophan involves its interaction with specific molecular targets and pathways. It has been shown to correlate with changes in thyroid and parathyroid hormone levels, suggesting a role in endocrine regulation. Additionally, its effects on metabolic pathways related to amino acid metabolism highlight its potential in modulating metabolic health .
Comparación Con Compuestos Similares
Similar Compounds
N-Acetyl-L-Tryptophan: Known for its radioprotective properties and ability to modulate oxidative stress.
C-Glycosyltryptophan: Associated with metabolic processes and bone mineral density regulation.
Uniqueness
N-Lactoyl-Tryptophan is unique due to its specific lactoyl modification, which imparts distinct biochemical properties. Its role in cold acclimatization and endocrine regulation sets it apart from other tryptophan derivatives .
Propiedades
Fórmula molecular |
C14H16N2O4 |
|---|---|
Peso molecular |
276.29 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C14H16N2O4/c1-8(17)13(18)16-12(14(19)20)6-9-7-15-11-5-3-2-4-10(9)11/h2-5,7-8,12,15,17H,6H2,1H3,(H,16,18)(H,19,20)/t8-,12-/m0/s1 |
Clave InChI |
AQHJZWISLYVACJ-UFBFGSQYSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)O |
SMILES canónico |
CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-isopropyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid](/img/structure/B13428082.png)

![(2S)-2-amino-3-[4-[4-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzoyl]oxy-3-iodophenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B13428097.png)


![methyl 3-[3-[2-[[(2S)-2-[tert-butyl(dimethyl)silyl]oxy-2-(3-chlorophenyl)ethyl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethylamino]phenyl]benzoate](/img/structure/B13428118.png)



![3-(4-(Hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)-3-oxopropanenitrile](/img/structure/B13428141.png)

![(4-Hydroxybenzo[d][1,3]dioxol-5-yl)(pyrrolidin-1-yl)methanone](/img/structure/B13428152.png)
![2-Amino-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one](/img/structure/B13428155.png)
![4-(1,1-Dimethylethyl)-a-[hydroxy(1,3,4-trimethyl-1H-pyrazol-5-yl)methylene]benzeneacetonitrile (E/Z mixture)](/img/structure/B13428168.png)
